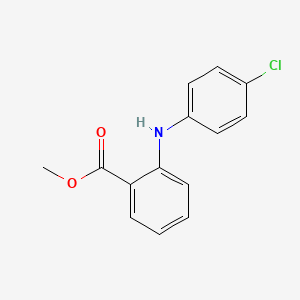![molecular formula C10H13N5O3 B13887946 N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)
N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is a chemical compound known for its unique structure and properties It features a benzoxadiazole ring substituted with a nitro group and a butane-1,4-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzoxadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states or products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine has several applications in scientific research:
Fluorescent Probes: Due to its benzoxadiazole moiety, it can be used as a fluorescent probe in biological imaging and diagnostics.
Chemical Sensors: It can be employed in the development of sensors for detecting specific analytes.
Materials Science: The compound can be used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: It may serve as a building block for designing new drugs with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine involves its interaction with specific molecular targets. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. These interactions can be exploited for therapeutic or diagnostic purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]amino palmitoyl Coenzyme A
- N-(7-nitro-2,1,3-benzoxadiazol-4-yl)aminoethyl]trimethylammonium
- 1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl}-sn-glycero-3-phosphocholine
Uniqueness
N’-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine is unique due to its specific combination of a benzoxadiazole ring with a butane-1,4-diamine moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C10H13N5O3 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
N'-(4-nitro-2,1,3-benzoxadiazol-7-yl)butane-1,4-diamine |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-2-6-12-7-3-4-8(15(16)17)10-9(7)13-18-14-10/h3-4,12H,1-2,5-6,11H2 |
Clé InChI |
AGHCNLCZDDXGBE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


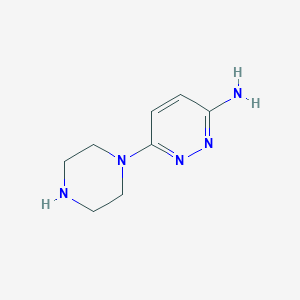
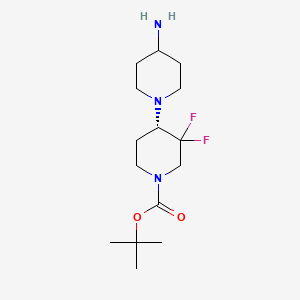
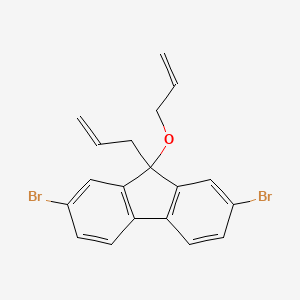
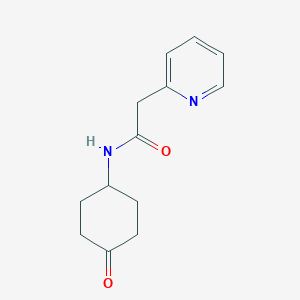
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
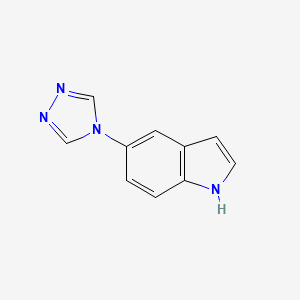
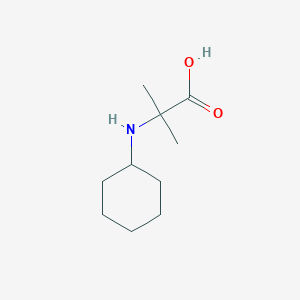
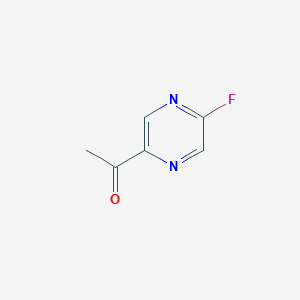
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)

